molecular formula C16H18N2O2 B7605055 8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B7605055
M. Wt: 270.33 g/mol
InChI Key: MZNKXYLDTWIFSO-UHFFFAOYSA-N
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Description

8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[45]decane is a complex organic compound that features a quinoline moiety fused with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method provides a convenient route to the compound using commercially available reagents. The reaction conditions generally involve the use of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The quinoline moiety allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various reduced forms of the spirocyclic structure.

Scientific Research Applications

8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the spirocyclic structure may interact with enzymes, inhibiting their activity and affecting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Quinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its combination of a quinoline moiety with a spirocyclic structure. This dual functionality provides a versatile platform for chemical modifications and potential applications in various fields. The presence of both oxygen and nitrogen atoms in the spirocyclic ring enhances its reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-quinolin-4-yl-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-2-4-14-13(3-1)15(5-8-17-14)18-9-6-16(7-10-18)19-11-12-20-16/h1-5,8H,6-7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNKXYLDTWIFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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